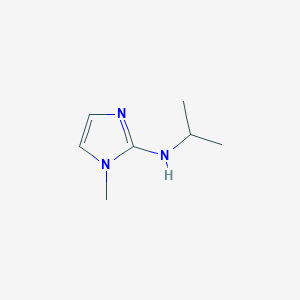

1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine is a chemical compound with the molecular formula C8H15N3. It is also known as Clonidine, a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety, and other conditions. Clonidine is a centrally acting alpha-2 adrenergic agonist that works by reducing sympathetic outflow from the central nervous system, leading to a decrease in heart rate and blood pressure.

科学的研究の応用

Syntheses of N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzamides and N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzenesulfonamides

In this study, a series of substituted N-(4-substituted-benzoyl)-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines and N-arylsulfonyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines were synthesized. These compounds were derived from the reaction of 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine with substituted benzoyl chloride or substituted-benzene sulfonyl chloride, respectively. This research demonstrates the versatility of 1-methyl-1H-imidazol-2-amine in forming substituted benzamides and benzenesulfonamides, important for various chemical syntheses (Shafiee et al., 2005).

Synthesis of Benzimidazoles Bearing Oxadiazole Nucleus as Anticancer Agents

This research involved synthesizing new 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones. These compounds showed significant to good anticancer activity in vitro. One compound, in particular, emerged as a lead compound due to its significant growth inhibition activity. This study highlights the potential of 1-methyl-1H-imidazol-2-amine derivatives in developing anticancer agents (Rashid et al., 2012).

A Palladium Iodide-Catalyzed Oxidative Aminocarbonylation-Heterocyclization Approach to Functionalized Benzimidazoimidazoles

This study describes a novel synthesis method for functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles. The method involves oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines, demonstrating the chemical flexibility and utility of 1-methyl-1H-imidazol-2-amine in producing complex heterocyclic compounds (Veltri et al., 2018).

作用機序

Target of Action

The primary target of 1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, which is essential for neurotransmission.

Mode of Action

1-Methyl-N-(propan-2-yl)-1H-imidazol-2-amine acts as a potent inhibitor of GlyT1 .

Biochemical Pathways

The inhibition of GlyT1 by 1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine affects the glycinergic neurotransmission pathway . Increased glycine levels in the synaptic cleft enhance the activation of glycine receptors, which are involved in various neural functions, including motor control and sensory processing .

Pharmacokinetics

1-Methyl-N-(propan-2-yl)-1H-imidazol-2-amine exhibits a favorable pharmacokinetics profile . It also elicits an increase in the cerebrospinal fluid (CSF) concentration of glycine in rats , indicating its ability to cross the blood-brain barrier and exert its effects in the central nervous system.

Result of Action

The inhibition of GlyT1 and the subsequent increase in synaptic glycine concentrations can lead to enhanced glycinergic neurotransmission . This can potentially have therapeutic effects in conditions where glycinergic neurotransmission is impaired, such as schizophrenia .

特性

IUPAC Name |

1-methyl-N-propan-2-ylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(2)9-7-8-4-5-10(7)3/h4-6H,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDZUOYFDBMNLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)

![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2469164.png)

![3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2469171.png)

![2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2469175.png)

![methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2469178.png)

![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469180.png)